3,5-Dihydroxy-2-naphthoyl chloride
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H7ClO3 |
|---|---|
Molecular Weight |
222.62 g/mol |
IUPAC Name |
3,5-dihydroxynaphthalene-2-carbonyl chloride |
InChI |
InChI=1S/C11H7ClO3/c12-11(15)8-4-6-2-1-3-9(13)7(6)5-10(8)14/h1-5,13-14H |
InChI Key |
YMAYFWBWXHIZLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=C(C=C2C(=C1)O)O)C(=O)Cl |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Studies of 3,5 Dihydroxy 2 Naphthoyl Chloride
Nucleophilic Acyl Substitution Reactions
The chemistry of 3,5-dihydroxy-2-naphthoyl chloride is dominated by the high reactivity of the acyl chloride functional group toward nucleophiles. This reactivity allows for the synthesis of a wide array of derivatives, including esters, amides, and ketones, through nucleophilic acyl substitution. The presence of two hydroxyl groups on the naphthalene (B1677914) ring also influences the reactivity and can participate in or be protected during these transformations.
Formation of Esters, Amides, and Ketones
As a typical acyl chloride, this compound readily reacts with various nucleophiles. The general reactivity pattern follows the established mechanism of nucleophilic acyl substitution. While specific studies on the un-derivatized this compound are not extensively documented in the reviewed literature, its reactivity can be inferred from the well-established chemistry of analogous compounds like 1-naphthoyl chloride. chemicalbook.comchemicalbook.com
The reaction with alcohols (alcoholysis) yields the corresponding esters. This process is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. Similarly, reaction with ammonia (B1221849) or primary and secondary amines (aminolysis) affords primary, secondary, and tertiary amides, respectively. These reactions are typically fast and exothermic.
The synthesis of ketones from this compound can be achieved through reaction with organometallic reagents, such as organocuprates (Gilman reagents). These less reactive organometallics are preferred over more reactive ones like organolithium or Grignard reagents to avoid the over-addition that would lead to tertiary alcohols.
It is important to note that the acidic phenolic hydroxyl groups can interfere with these reactions, especially when using basic reagents. Therefore, it is common practice to protect the hydroxyl groups, for instance as ethers or esters, before carrying out the nucleophilic acyl substitution. This strategy prevents unwanted side reactions and ensures the selective formation of the desired derivative.
Synthesis of Naphthoyl Thiourea (B124793) Derivatives
Naphthoyl thiourea derivatives are a class of compounds that have garnered significant interest due to their diverse biological activities. mdpi.com The synthesis of these derivatives often starts from a naphthoyl chloride. A general and efficient method for the preparation of N-naphthoyl thioureas involves a one-pot reaction. nih.govnih.gov
The first step is the in situ formation of naphthoyl isothiocyanate. This is achieved by reacting the naphthoyl chloride with a thiocyanate (B1210189) salt, such as potassium or ammonium (B1175870) thiocyanate, in an anhydrous solvent like acetone (B3395972) or acetonitrile. nih.govnih.gov The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), can improve the yield of the isothiocyanate. nih.gov
The resulting naphthoyl isothiocyanate is a highly reactive intermediate due to the electrophilic carbon atom of the isothiocyanate group. nih.gov This intermediate is not isolated but is directly treated with a primary or secondary amine. The amine acts as a nucleophile, attacking the isothiocyanate carbon to form the corresponding N-naphthoyl thiourea derivative. nih.govnih.gov This reaction is typically rapid and proceeds in high yield. The synthesis of various substituted thioureas can be achieved by using different amines. mdpi.comresearchgate.net The general reaction scheme is presented below:
General Synthesis of N-Naphthoyl Thioureas
Step 1: Formation of Naphthoyl Isothiocyanate
Naphthoyl-COCl + KSCN → Naphthoyl-NCS + KCl
Step 2: Reaction with Amine
Naphthoyl-NCS + RNH₂ → Naphthoyl-NH-C(S)-NHR
This methodology has been successfully applied to synthesize a variety of N-acyl thiourea derivatives, which can then be used to form metal complexes or be evaluated for their biological properties. mdpi.comksu.edu.tr
Advanced Amide Derivatization for Stereochemical and Functional Applications
The formation of amides from this compound and its analogs has been exploited in more advanced applications, particularly in the fields of stereochemistry and functional materials.
One notable application is in the chiral resolution of racemic mixtures. tcichemicals.comnih.govresearchgate.net By reacting a racemic amine or alcohol with a chiral, non-racemic naphthoyl chloride derivative, a mixture of diastereomers is formed. These diastereomers possess different physical properties, such as solubility and chromatographic retention times, allowing for their separation by techniques like fractional crystallization or chromatography. tcichemicals.com Once separated, the chiral auxiliary (the naphthoyl moiety) can be cleaved to yield the enantiomerically pure amine or alcohol. While this specific application has not been documented for this compound itself, the principle is widely used in organic synthesis.
Furthermore, the derivatization of amines and amino acids with substituted naphthoyl chlorides has been developed for use as a selective protecting group strategy. For example, 5-chloro-8-nitro-1-naphthoyl chloride has been introduced as a novel protecting group for amines, termed the NNap group. nih.govnih.govresearchgate.net This group is introduced by forming a sterically hindered amide bond under mild conditions. nih.govnih.govresearchgate.net The steric strain within the 1,8-disubstituted naphthalene system allows for the selective cleavage of the amide bond under mild reductive conditions, which is a significant advantage over the often harsh conditions required for cleaving standard amide bonds. nih.govnih.govresearchgate.net This strategy has been successfully applied in dipeptide synthesis and for the selective protection of the ε-amino group of lysine. nih.govnih.govresearchgate.net
The following table summarizes the protection of various amines with 5-chloro-8-nitro-1-naphthoyl chloride:
| Entry | Amine | Product | Yield (%) |
| 1 | n-octylamine | 12 | 86 |
| 2 | tert-octylamine | 15 | 92 |
| 3 | 4-tert-butylaniline | 17 | 95 |
Data sourced from Habib et al. (2023) nih.govresearchgate.net
These advanced derivatization strategies highlight the versatility of the naphthoyl chloride framework in addressing complex synthetic challenges, from controlling stereochemistry to achieving selective protection and deprotection of functional groups. masterorganicchemistry.com
Electrophilic Aromatic Substitution Reactions (e.g., Friedel-Crafts Acylation)
The naphthalene ring of this compound is susceptible to electrophilic aromatic substitution reactions. The regiochemical outcome of such reactions is dictated by the directing effects of the substituents already present on the ring: the two hydroxyl groups and the acyl chloride group.
Hydroxyl groups are powerful activating, ortho-, para-directing groups due to their ability to donate electron density to the ring through resonance. Conversely, the acyl chloride group is a deactivating, meta-directing group due to its electron-withdrawing nature. In the case of this compound, the powerful activating effect of the hydroxyl groups will dominate, directing incoming electrophiles to the positions ortho and para to them.
A prime example of an electrophilic aromatic substitution is the Friedel-Crafts acylation, which involves the introduction of an acyl group onto an aromatic ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orglibretexts.orgyoutube.comyoutube.com While intermolecular Friedel-Crafts acylation using this compound as the acylating agent is a standard reaction of acyl chlorides, the dihydroxy-substituted naphthalene ring can also act as the substrate for acylation.
Intramolecular Friedel-Crafts acylation is another important application, often used to construct polycyclic systems. masterorganicchemistry.comnih.govrsc.orgnih.govresearchgate.net In a suitably designed precursor molecule containing the 3,5-dihydroxynaphthalene moiety and a tethered acyl chloride, cyclization can occur at one of the activated positions on the naphthalene ring. The reaction is typically promoted by a strong acid.
The presence of the free hydroxyl groups can complicate Friedel-Crafts reactions, as they can coordinate with the Lewis acid catalyst, deactivating it and potentially leading to undesired side reactions. Therefore, protection of the hydroxyl groups is often a necessary prerequisite for successful electrophilic aromatic substitution on the naphthalene ring.
Application as a Selective Protecting Group for Amines and Amino Acids
A significant application of naphthoyl chloride derivatives is in the protection of amino groups in organic synthesis, particularly in peptide chemistry. ug.edu.pl The development of the 5-chloro-8-nitro-1-naphthoyl (NNap) group, derived from the corresponding acyl chloride, serves as an excellent example of this utility. nih.govnih.govresearchgate.net
The NNap group is introduced by reacting an amine or an amino acid with 5-chloro-8-nitro-1-naphthoyl chloride under mild Schotten-Baumann conditions, affording the corresponding amide in high yields (typically >86%). nih.govnih.govresearchgate.net This reaction is highly efficient for a range of amines, including primary and secondary amines, as well as amino alcohols.
A key feature of the NNap protecting group is its selective and mild removal. The significant steric strain between the substituents at the C1 and C8 positions of the naphthalene ring facilitates the cleavage of the otherwise robust amide bond under gentle reducing conditions. nih.govnih.govresearchgate.net This is in stark contrast to the harsh acidic or basic hydrolysis often required to cleave other amide-based protecting groups.
This methodology has proven to be particularly valuable for the selective protection of one amino group in the presence of another. For instance, in the case of lysine, which has both an α- and an ε-amino group, the sterically hindered NNap-Cl reacts selectively with the more accessible ε-amino group. nih.govnih.govresearchgate.net This regioselectivity allows for the subsequent modification of the α-amino group while the ε-amino group remains protected.
The utility of the NNap group has been demonstrated in the synthesis of dipeptides, where its introduction and removal proceed without racemization at the chiral centers. nih.govnih.govresearchgate.net This highlights the potential of substituted naphthoyl chlorides as valuable tools in the synthesis of complex molecules requiring orthogonal protecting group strategies. tcichemicals.com
Hydrolytic Stability and Pathways of Acyl Chlorides
Acyl chlorides, including this compound, are generally characterized by their high reactivity towards water. chemicalbook.comchemicalbook.com This inherent moisture sensitivity leads to their hydrolysis, yielding the corresponding carboxylic acid and hydrochloric acid. The reaction is typically rapid and exothermic.
The stability of an acyl chloride is influenced by both electronic and steric factors. Electron-withdrawing groups on the aromatic ring can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. Conversely, bulky groups near the acyl chloride functionality can provide steric hindrance, slowing down the rate of hydrolysis.
For this compound, the electronic effects of the hydroxyl groups are complex. While they are electron-donating through resonance, which would tend to decrease reactivity, their inductive effect is electron-withdrawing. However, the dominant factor is the inherent reactivity of the acyl chloride group itself.
Due to their hydrolytic instability, acyl chlorides must be handled under anhydrous conditions to prevent decomposition. chemicalbook.comchemicalbook.comnih.govscbt.com They are typically stored in tightly sealed containers, often under an inert atmosphere of nitrogen or argon. Reactions involving acyl chlorides are carried out in dry solvents.
Applications in Chemical Sciences and Biochemistry
Design and Synthesis of Functional Materials
The ability of 3,5-dihydroxy-2-naphthoyl chloride to participate in various chemical reactions makes it a key component in the creation of advanced materials with tailored properties.
The presence of both an acyl chloride and two hydroxyl groups allows this compound to act as a monomer in polycondensation reactions. This reactivity enables the synthesis of specialty polymers, such as aromatic polyamides and polyesters, with unique properties imparted by the naphthalene (B1677914) moiety.
The reaction of this compound with diamines leads to the formation of polyamides. The dihydroxy functionality can be preserved for further modification or can participate in cross-linking, depending on the reaction conditions. Similarly, it can react with diols to form polyesters. The rigid and planar naphthalene unit incorporated into the polymer backbone can enhance thermal stability and introduce interesting optical and electronic properties. mdpi.comresearchgate.netnih.gov
Table 1: Potential Polymer Structures from this compound
| Monomer(s) | Resulting Polymer | Potential Properties |
| This compound and an aliphatic diamine (e.g., hexamethylenediamine) | Aliphatic-aromatic polyamide | Improved solubility, processability |
| This compound and an aromatic diamine (e.g., p-phenylenediamine) | Wholly aromatic polyamide (aramid) | High thermal stability, mechanical strength |
| This compound (self-condensation) | Aromatic polyester | Inherent fluorescence, thermal resistance |
While specific examples involving this compound are not extensively documented, the reactivity of the acyl chloride group makes it a prime candidate for the surface functionalization of inorganic materials to create organic-inorganic hybrids. Polyoxometalates (POMs), with their surface hydroxyl groups, can be derivatized by reacting with the acyl chloride of this compound. This covalent attachment would tether the organic naphthoyl moiety to the inorganic POM core, creating a hybrid material with combined properties. Such materials could exhibit novel electronic, catalytic, or photofunctional behaviors.
The reactive nature of this compound allows for its incorporation into supramolecular systems.
Cyclodextrin (B1172386) Derivatives: Cyclodextrins, which are cyclic oligosaccharides, can be chemically modified by reacting their hydroxyl groups with the acyl chloride of this compound. encyclopedia.pub This functionalization can introduce a chromophoric and fluorophoric naphthalene unit onto the cyclodextrin scaffold. These derivatives have potential applications in drug delivery, where the cyclodextrin cavity can encapsulate a drug molecule while the naphthoyl group provides a means for detection or further interaction.
Anion Sensors: The dihydroxy-substituted naphthalene framework can serve as a binding site for anions through hydrogen bonding interactions. By incorporating the 3,5-dihydroxy-2-naphthoyl moiety into a larger molecular structure, it is possible to design fluorescent anion sensors. nih.govresearchgate.net The binding of an anion to the hydroxyl groups can cause a change in the fluorescence properties of the naphthalene ring, allowing for the detection of the anion. nih.govresearchgate.net The acyl chloride function provides a convenient handle to covalently attach this sensory unit to other molecules or surfaces. nih.govresearchgate.net
Catalysis and Ligand Design
The structural features of this compound make it an excellent precursor for the design of ligands for transition metal-based catalysts.
The corresponding 3,5-dihydroxy-2-naphthoic acid has been successfully used to synthesize a range of transition metal complexes. asianpubs.orgresearchgate.netasianpubs.org The deprotonated carboxylate and hydroxyl groups can coordinate with metal ions such as Cu(II), Ni(II), Co(II), and Zn(II). asianpubs.orgresearchgate.netasianpubs.orgnih.gov By extension, this compound can be used to synthesize ligands where the naphthoyl group is linked to other coordinating moieties via an amide or ester bond. These multidentate ligands can then form stable complexes with various transition metals. nih.gov
Table 2: Synthesized Transition Metal Complexes with 3,5-Dihydroxy-2-naphthoic Acid
| Metal Ion | Ligand | Resulting Complex | Reference(s) |
| Cd(II), Cu(II), Mn(II), Zn(II) | 3,5-dihydroxy-2-naphthoic acid and hydrazine (B178648) hydrate | Metal-hydrazine-naphthoate complexes | asianpubs.orgresearchgate.netasianpubs.org |
The electronic properties of the naphthalene ring system can influence the catalytic activity of the resulting metal complex.
Metal complexes incorporating ligands derived from dihydroxy-naphthoic acid show promise in photocatalysis. These complexes can absorb light and generate reactive oxygen species, which can then degrade organic pollutants, such as dyes, in wastewater. dntb.gov.uaresearchgate.netnih.govmdpi.comdntb.gov.ua The extended π-system of the naphthalene group can enhance the light-harvesting properties of the complex, making it an effective photocatalyst under visible light irradiation. dntb.gov.uaresearchgate.netnih.govmdpi.comdntb.gov.ua
Table 3: Representative Photocatalytic Degradation of Organic Dyes
| Catalyst Type | Target Dye | Light Source | Degradation Efficiency | Reference(s) |
| Schiff base metal complex | Naphthol blue black | UV light | High | researchgate.net |
| Metal-organic framework | Methylene blue | Visible light | >90% | nih.gov |
| Metal oxide nanoparticles | Methylene blue | UV-Vis light | High | mdpi.com |
While direct studies on complexes of this compound are emerging, the established photocatalytic activity of related structures suggests a promising avenue for research.
This compound is a versatile chemical intermediate with significant, though still developing, applications in materials science and catalysis. Its ability to form specialty polymers, functionalize inorganic materials, and act as a precursor for complex ligands highlights its importance as a building block in modern chemistry. Further research into the full potential of this compound is likely to uncover new and innovative applications in the near future.
Contributions to Organocatalysis and Asymmetric Synthesis
The development of chiral ligands and organocatalysts is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically pure compounds, which is crucial in the pharmaceutical and fine chemical industries. While direct applications of this compound as an organocatalyst are not extensively documented, its structural motif is highly relevant to the design of new chiral ligands and catalysts.
The rigid naphthalene backbone of this compound provides a well-defined stereochemical environment. The two hydroxyl groups and the acyl chloride functionality offer multiple points for modification and attachment of chiral auxiliaries or catalytically active groups. The acyl chloride is a highly reactive group that can readily undergo reactions with chiral alcohols or amines to form esters and amides, respectively. This allows for the straightforward incorporation of the dihydroxynaphthyl scaffold into larger, more complex chiral architectures.
These resulting molecules, possessing both a rigid aromatic core and stereogenic centers, have the potential to act as effective ligands in metal-catalyzed asymmetric reactions or as organocatalysts themselves. The principles of ligand design in asymmetric catalysis often rely on the use of C2-symmetric or non-symmetrical chiral ligands to create a specific chiral pocket around a metal center, thereby directing the stereochemical outcome of a reaction. The 3,5-dihydroxy-2-naphthoyl scaffold can be envisioned as a key component in the synthesis of such ligands.
Advanced Fluorescent Probes and Chemosensors
The inherent fluorescence of the naphthalene moiety in this compound and its derivatives makes it an attractive platform for the development of fluorescent probes and chemosensors. These tools are instrumental for detecting and quantifying specific analytes in various matrices, from biological systems to environmental samples.
Development for Biological Imaging and Diagnostics
Fluorescent probes derived from the 3,5-dihydroxy-2-naphthoic acid framework are being explored for their potential in biological imaging. The hydroxyl and carboxyl groups can be functionalized to introduce specific recognition sites for biomolecules of interest, such as enzymes or receptors. The naphthalene core acts as the fluorophore, and its emission properties can be modulated upon binding to the target analyte. This "turn-on" or "turn-off" fluorescence response allows for the visualization and tracking of biological processes in real-time. The reactivity of this compound makes it a key intermediate in synthesizing these sophisticated molecular probes, enabling the covalent attachment of the naphthoyl moiety to targeting ligands or biomolecules.
Environmental Monitoring Applications (e.g., Detection of Toxins)
The development of sensitive and selective chemosensors for environmental toxins is a critical area of research. Derivatives of 3-hydroxy-2-naphthoic acid have been successfully employed as chemosensors for the detection of hazardous anions like cyanide. For instance, a chemosensor based on a 3-hydroxy-2-naphthohydrazide (B1221801) derivative demonstrated selective detection of cyanide ions through a colorimetric and fluorescent response. nih.gov This was achieved through the deprotonation of a labile Schiff base proton by the cyanide ion. nih.gov While this example does not feature the 3,5-dihydroxy substitution, it highlights the utility of the hydroxynaphthoic acid scaffold in sensor design. The additional hydroxyl group in this compound could potentially enhance the sensitivity and selectivity of such sensors through additional hydrogen bonding interactions with the target analyte.
Analytical Reagents for Metal Ions, Anions, and Organic Molecules
The dihydroxy-substituted naphthalene system can act as a chelating agent for various metal ions. The hydroxyl groups can coordinate with metal centers, leading to changes in the photophysical properties of the molecule, such as absorption and fluorescence emission. This phenomenon can be harnessed to develop selective analytical reagents for specific metal ions. Similarly, the hydrogen-bonding capabilities of the hydroxyl groups can be exploited for the recognition and sensing of anions. By modifying the carboxyl group of 3,5-dihydroxy-2-naphthoic acid, for example by converting it to the acyl chloride and then to an amide or ester bearing a specific receptor unit, it is possible to create highly selective chemosensors for a variety of organic molecules.
Biochemical and Mechanistic Interaction Studies
The biological activity of this compound and its parent acid, 3,5-Dihydroxy-2-naphthoic acid (DHNA), has been a subject of investigation, particularly in the context of enzyme inhibition.
Enzyme Inhibition and Modulation Mechanisms (e.g., Lactate (B86563) Dehydrogenase)
A significant area of research has been the evaluation of DHNA as an inhibitor of lactate dehydrogenase (LDH), a crucial enzyme in the anaerobic metabolic pathway of many organisms. Notably, DHNA has been identified as a novel lead compound for designing drugs against Babesia microti, a parasite responsible for human babesiosis.
In one study, DHNA was found to be a selective inhibitor of B. microti lactate dehydrogenase (BmLDH) over the human LDH isoform. frontiersin.org This selectivity is a critical attribute for the development of safe and effective therapeutic agents. The study reported that DHNA exhibited a modest inhibitory activity against recombinant BmLDH. frontiersin.org
Inhibitory Activity of DHNA against B. microti Lactate Dehydrogenase
| Parameter | Value | Reference |
|---|---|---|
| Target Enzyme | Babesia microti Lactate Dehydrogenase (BmLDH) | frontiersin.org |
| Inhibitory Activity | Modest | frontiersin.org |
The mechanism of inhibition likely involves the binding of the dihydroxynaphthoic acid scaffold to the active site of the enzyme, interfering with the binding of the natural substrate or cofactors. The specific interactions between the hydroxyl and carboxyl groups of DHNA and the amino acid residues in the active site of BmLDH are key to its inhibitory effect and selectivity. The reactive nature of this compound could be utilized to synthesize derivatives of DHNA with improved potency and pharmacokinetic properties, for instance, by creating amide or ester linkages to other functional groups that can enhance binding affinity or cellular uptake.
Molecular Target Binding and Structure-Activity Relationships
Although specific molecular target binding studies for this compound are not extensively documented, research on the closely related 3,5-dihydroxy-2-naphthoic acid (DHNA) offers valuable information. DHNA has been identified as a modulator of the N-methyl-D-aspartate (NMDA) receptor, indicating its potential to influence central nervous system functions. chemicalbook.commedchemexpress.com Furthermore, its benzofuran-like substructure suggests it may act as a protein tyrosine phosphatase inhibitor. chemicalbook.com
A significant area of investigation has been the interaction of DHNA with lactate dehydrogenase (LDH), a critical enzyme in the anaerobic metabolism of the parasite Babesia microti, the causative agent of human babesiosis. frontiersin.org Due to the parasite's reliance on anaerobic glycolysis for ATP production, its LDH (BmLDH) is a promising drug target. frontiersin.org
In a study investigating potential inhibitors of BmLDH, DHNA was identified as a promising lead compound. frontiersin.orgnih.gov Molecular docking studies revealed that DHNA interacts with key amino acid residues in the binding pocket of BmLDH. frontiersin.orgnih.gov Enzyme inhibition assays demonstrated that DHNA inhibits BmLDH with approximately 5,000-fold selectivity over human LDH, a crucial factor for minimizing off-target effects. frontiersin.org
Surface plasmon resonance (SPR) assays were employed to further characterize the binding kinetics of DHNA to BmLDH. frontiersin.orgnih.gov These studies revealed a dissociation constant (K_D) of 3.766 x 10⁻⁵ M. frontiersin.org A key finding was that while another tested compound, 1,6-dibromo-2-hydroxynaphthalene-3-carboxylic acid (DBHCA), binds to the target faster, the DHNA-BmLDH complex dissociates more slowly. frontiersin.org This slower dissociation rate is a desirable characteristic for a drug candidate as it can lead to a more sustained inhibitory effect.
The structure-activity relationship (SAR) of dihydroxynaphthoic acid derivatives has also been explored in the context of aryl hydrocarbon receptor (AhR) modulation. nih.gov A study comparing various hydroxylated and carboxylated naphthalene derivatives, including 1,4-DHNA and 3,5-DHNA, found that the position of the hydroxyl and carboxyl groups significantly influences AhR activity. nih.gov Specifically, for the induction of the CYP1A1 gene, the 1,4-dihydroxy substitution pattern was found to be crucial, with the 2-carboxyl group enhancing this activity. nih.gov
Table 1: Binding and Inhibitory Activity of Naphthalene-Based Compounds against B. microti Lactate Dehydrogenase (BmLDH)
| Compound | IC₅₀ (μM) vs BmLDH | K_D (M) vs BmLDH | Selectivity vs Human LDH |
| 3,5-dihydroxy-2-naphthoic acid (DHNA) | 85.65 | 3.766 x 10⁻⁵ | ~5,000-fold |
| 1,6-dibromo-2-hydroxynaphthalene-3-carboxylic acid (DBHCA) | 84.83 | 3.988 x 10⁻⁸ | ~109-fold |
Data sourced from Frontiers in Pharmacology. frontiersin.org
Investigation of Roles as Biosynthesis Pathway Intermediates (e.g., Menaquinone Pathway)
The menaquinone (vitamin K2) biosynthesis pathway is essential for cellular respiration in many bacteria and represents a key target for antimicrobial drug development. nih.govnih.gov A critical intermediate in this pathway is 1,4-dihydroxy-2-naphthoate (DHNA). nih.govnih.gov This naphthalenoid aromatic compound is formed from the cyclization of o-succinylbenzoate (OSB) via an OSB-CoA intermediate. nih.gov The enzyme MenA then catalyzes the prenylation of DHNA, converting it to demethylmenaquinone, a membrane-bound precursor to menaquinone. nih.govnih.gov
While the 1,4-isomer is a well-established intermediate in menaquinone synthesis, there is currently no evidence to suggest that 3,5-dihydroxy-2-naphthoic acid or its corresponding acyl chloride are involved in this or other major biosynthetic pathways. The specific regio- and stereochemistry of the hydroxyl and carboxyl groups are critical for recognition and processing by the enzymes of the menaquinone pathway. In a related pathway, the enzyme MqnD catalyzes the conversion of cyclic dehypoxanthine futalosine (B117586) to 5,8-dihydroxy-2-naphthoic acid, highlighting the diversity of dihydroxynaphthoic acid isomers in biological systems. acs.org
Contributions to Understanding Multi-Drug Resistance Mechanisms
Multi-drug resistance (MDR) is a major challenge in the treatment of infectious diseases and cancer. It often involves mechanisms such as enzymatic inactivation of drugs, modification of drug targets, and increased drug efflux from cells. While naphthoquinone derivatives, in general, are being investigated for their potential to overcome MDR, there is currently no specific research directly linking this compound or its corresponding carboxylic acid to the study of MDR mechanisms. This remains an open area for future investigation.
Precursors for Bioactive Scaffold Synthesis (e.g., Dihydronaphthofurans, Hydrazones)
The structural framework of this compound makes it a potentially valuable precursor for the synthesis of various bioactive heterocyclic compounds.
Dihydronaphthofurans: Dihydronaphthofurans are a class of compounds found in many natural products and are known for their diverse biological activities. researchgate.netrsc.org Synthetic strategies for these scaffolds often involve the annulation of naphthols with various reagents. researchgate.netrsc.org While there are no specific examples in the reviewed literature detailing the use of this compound as a starting material, its reactive acyl chloride group and dihydroxy-substituted naphthalene core could, in principle, be utilized in cyclization reactions to form dihydronaphthofuran systems.
Hydrazones: Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNH₂ structure and are known to exhibit a wide range of pharmacological activities. A series of hydrazone derivatives have been synthesized from 3-hydroxy-2-naphthohydrazide, which can be prepared from the corresponding naphthoic acid. nih.gov In one instance, 3-hydroxy-2-naphthohydrazide was reacted with methyl isobutyl ketone under reflux to produce 3-hydroxy-N'-(1,3-dimethylbutylidene)-2-naphthohydrazide. google.com This demonstrates the utility of the 3-hydroxy-2-naphthoyl moiety as a scaffold for generating libraries of hydrazone derivatives for biological screening. For example, a series of 3-hydroxy-2-naphthohydrazide-based hydrazones were synthesized and evaluated for their α-glucosidase inhibitory activity, with some compounds showing potent inhibition. nih.gov
Future Research Directions
Exploration of Novel and Sustainable Synthetic Methodologies
While the synthesis of 3,5-Dihydroxy-2-naphthoyl chloride can be inferred from established methods for analogous compounds, such as the use of thionyl chloride or oxalyl chloride with 3,5-dihydroxy-2-naphthoic acid, there is considerable room for the development of more sustainable and efficient synthetic protocols. Future research should aim to:
Develop catalytic methods: Investigating the use of catalytic amounts of reagents to minimize waste and improve reaction efficiency.
Explore flow chemistry: Utilizing continuous flow reactors could offer better control over reaction parameters, improve safety, and allow for easier scalability of the synthesis.
Utilize greener solvents: Replacing traditional chlorinated solvents with more environmentally benign alternatives would significantly reduce the environmental impact of the synthesis.
A plausible, yet to be definitively documented, synthesis of this compound involves the reaction of 3,5-dihydroxy-2-naphthoic acid with a chlorinating agent. Based on the synthesis of similar compounds like 3-hydroxy-2-naphthoyl chloride, a likely method would involve reacting 3,5-dihydroxy-2-naphthoic acid with thionyl chloride (SOCl₂), possibly in the presence of a catalytic amount of a base like pyridine (B92270) or N,N-dimethylformamide (DMF) to facilitate the reaction. google.com The reaction would likely be conducted in an inert solvent, such as toluene (B28343) or xylene, to prevent unwanted side reactions.
The reactivity of this compound is expected to be high, characteristic of acyl chlorides. The carbonyl chloride group is a powerful electrophile, making it susceptible to nucleophilic attack by a wide range of nucleophiles, including alcohols, amines, and thiols, to form the corresponding esters, amides, and thioesters. The presence of two hydroxyl groups on the naphthalene (B1677914) ring could potentially influence the reactivity of the acyl chloride and may require protection during certain synthetic transformations.
Rational Design of New Derivative Libraries for Targeted Applications
The true value of this compound lies in its potential as a scaffold for the creation of extensive libraries of derivative compounds. The parent compound, 3,5-dihydroxy-2-naphthoic acid, has been identified as a promising lead compound in drug discovery, notably as an inhibitor of lactate (B86563) dehydrogenase (LDH), an important target in cancer and infectious diseases, and as a modulator of NMDA receptors, which are crucial in neurological functions. nih.govmedchemexpress.com
Future research should focus on the rational design of derivative libraries targeting specific biological pathways or material properties. This can be achieved by:
Structure-Activity Relationship (SAR) studies: Systematically modifying the structure of the derivatives and evaluating their biological activity to identify key structural features responsible for their effects. For instance, creating a series of amide and ester derivatives and testing their inhibitory activity against LDH could lead to the discovery of more potent and selective inhibitors. frontiersin.org
Target-oriented synthesis: Designing and synthesizing derivatives with specific functionalities to interact with a known biological target or to impart desired properties to a material. For example, incorporating specific pharmacophores to enhance binding affinity to a particular enzyme's active site.
| Parameter | Description | Source |
| Parent Compound | 3,5-dihydroxy-2-naphthoic acid | biosynth.comsigmaaldrich.com |
| Molecular Formula | C₁₁H₈O₄ | biosynth.com |
| Molecular Weight | 204.18 g/mol | sigmaaldrich.com |
| Known Biological Activity of Parent Acid | Lactate dehydrogenase (LDH) inhibitor, NMDA receptor modulator | nih.govmedchemexpress.com |
Advanced Computational Modeling for Predictive Structure-Property-Activity Relationships
Computational chemistry offers powerful tools to accelerate the discovery and optimization of novel compounds. For this compound and its derivatives, computational modeling can be employed to:
Predict reaction outcomes: Using quantum mechanical calculations to model reaction pathways and predict the feasibility and selectivity of synthetic routes.
Simulate molecular interactions: Employing molecular docking and molecular dynamics simulations to predict the binding affinity and mode of interaction of derivatives with biological targets like enzymes and receptors. This can guide the design of more effective therapeutic agents.
Establish Quantitative Structure-Activity Relationships (QSAR): Developing mathematical models that correlate the structural features of the derivatives with their biological activity or physical properties. These models can then be used to predict the activity of yet-to-be-synthesized compounds.
Integration with Emerging Technologies in Chemical Biology, Materials Science, and Nanotechnology
The unique chemical structure of this compound derivatives makes them attractive candidates for integration with cutting-edge technologies. Future research could explore:
Chemical biology probes: Developing fluorescently labeled derivatives to visualize and study biological processes in real-time.
Functional materials: Incorporating the dihydroxynaphthalene core into polymers or other materials to create novel materials with tailored optical, electronic, or mechanical properties.
Nanotechnology: Utilizing the derivatives to functionalize nanoparticles for applications in drug delivery, diagnostics, or catalysis.
By pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a chemical curiosity into a valuable tool for innovation across multiple scientific disciplines.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 3,5-dihydroxy-2-naphthoyl chloride, and how can reaction yields be optimized?
- Methodology : Use acyl chloride formation via thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) or NMR. Optimize yields by controlling temperature (0–5°C for exothermic reactions) and stoichiometric ratios (e.g., 1:2 molar ratio of naphthol to chlorinating agent). Post-synthesis purification via recrystallization or column chromatography is critical to remove byproducts like HCl or unreacted reagents .
- Data Reference : In analogous syntheses, yields of 42% were reported for structurally related acylthiosemicarbazides under similar conditions .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology : Employ spectroscopic techniques:
- ¹H/¹³C NMR : Verify aromatic proton environments (δ 6.8–8.2 ppm for naphthalene protons) and carbonyl signals (δ 165–175 ppm).
- HRMS (ESI) : Confirm molecular ion peaks (e.g., m/z 416.0849 for related compounds) .
- FT-IR : Detect C=O stretching (~1770 cm⁻¹) and O–H bands (~3400 cm⁻¹, if hydroxyl groups are unprotected) .
Q. What safety protocols are essential when handling this compound?
- Methodology : Use PPE (gloves, goggles, lab coat), conduct reactions in a fume hood, and avoid skin/eye contact. Store under inert gas (argon/nitrogen) to prevent hydrolysis. Dispose of waste via certified hazardous waste services. Safety data for analogous chlorinated naphthalenes highlight risks of toxicity and corrosivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Methodology : Cross-validate using orthogonal techniques:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions.
- X-ray crystallography : Confirm molecular geometry for crystalline derivatives.
- Computational modeling (DFT) : Predict NMR/IR spectra and compare with experimental data to identify discrepancies .
Q. What strategies improve the stability of this compound in aqueous or protic environments?
- Methodology :
- Protecting groups : Temporarily block hydroxyl groups (e.g., acetyl or silyl protection) during synthesis.
- Low-temperature storage : Store at –20°C under anhydrous conditions to slow hydrolysis.
- Kinetic studies : Use UV-Vis or HPLC to monitor degradation rates under varying pH/temperature .
Q. How does this compound interact with biological targets, such as prion proteins?
- Methodology :
- In vitro assays : Test inhibition of prion aggregation via thioflavin-T fluorescence.
- Molecular docking : Predict binding affinities to hydrophobic pockets in prion proteins.
- Structure-activity relationships (SAR) : Modify substituents (e.g., chloro, hydroxy) to enhance potency .
Q. What environmental or toxicological impacts are associated with this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
